1-(3-(Methoxymethyl)phenyl)piperazine
Description
Significance of the Piperazine (B1678402) Scaffold in Modern Chemical Research
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is considered a "privileged scaffold" in medicinal chemistry. Its significance stems from a combination of favorable physicochemical properties and synthetic accessibility. The two nitrogen atoms provide handles for chemical modification, allowing for the creation of diverse molecular architectures.
Key attributes contributing to the piperazine scaffold's importance include:
Structural Versatility: The piperazine ring can act as a rigid linker to orient different pharmacophoric groups in a specific spatial arrangement or serve as the core scaffold from which functional groups are displayed. researchgate.net
Pharmacokinetic Modulation: Incorporation of a piperazine moiety is a common strategy to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule, enhancing its drug-like characteristics. researchgate.net
These features have led to the incorporation of the piperazine ring into a vast number of commercially successful drugs across various therapeutic areas, including antipsychotics, antidepressants, antihistamines, and anticancer agents.
Overview of Arylpiperazine Derivatives in Academic Inquiry
Arylpiperazines are a major subclass of piperazine derivatives characterized by the direct attachment of an aryl (aromatic) group, such as a phenyl ring, to one of the piperazine nitrogen atoms. This structural motif is a key pharmacophore in many centrally active agents due to its ability to interact with a variety of neurotransmitter receptors. mdpi.com
The general structure of N-arylpiperazines consists of the piperazine core, an N-aryl group, and often a linker chain attached to the second nitrogen, which connects to another functional moiety. mdpi.com Academic and industrial research into arylpiperazines is extensive, with investigations focusing on their potential as:
CNS Agents: Many arylpiperazines are designed to target serotonin (B10506) and dopamine (B1211576) receptors, leading to their evaluation in the context of neurological and psychiatric disorders. mdpi.commdpi.com
Anticancer Agents: Researchers have explored the anti-proliferative effects of novel arylpiperazine compounds, demonstrating their potential to interfere with pathways involved in tumor growth.
Antimycobacterial Agents: Certain derivatives have shown promising activity against various mycobacterial strains, highlighting their potential in developing new treatments for tuberculosis and related infections. mdpi.com
The rich pharmacology of this class of compounds ensures that they remain a subject of intense academic and pharmaceutical research.
Structural Elucidation Context of 1-(3-(Methoxymethyl)phenyl)piperazine
The name "this compound" precisely describes its molecular architecture according to IUPAC conventions:
piperazine: This is the parent heterocycle.
1-: Indicates that the substitution occurs on one of the nitrogen atoms of the piperazine ring.
phenyl: A phenyl group is attached to that nitrogen.
(3-(Methoxymethyl)...): This specifies that a methoxymethyl group (-CH₂OCH₃) is attached to the third (or meta) position of the phenyl ring.
To illustrate these conventions and the structural context, it is useful to examine well-characterized related compounds. 1-(3-Methoxyphenyl)piperazine and 1-[3-(Trifluoromethyl)phenyl]piperazine are two such analogues that differ only in the substituent at the meta-position of the phenyl ring.
| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | ![]() | Not Available | C₁₂H₁₈N₂O | 206.29 |
| 1-(3-Methoxyphenyl)piperazine | ![]() | 16015-71-7 caymanchem.com | C₁₁H₁₆N₂O caymanchem.com | 192.26 |
| 1-[3-(Trifluoromethyl)phenyl]piperazine | ![]() | 15532-75-9 epa.gov | C₁₁H₁₃F₃N₂ epa.gov | 230.23 |
Note: Structural images are illustrative representations. Data for the title compound is calculated.
The three-dimensional shape and flexibility of arylpiperazine derivatives are critical to their chemical behavior and biological activity. The structure of this compound is defined by several key features:
The Piperazine Ring: In its lowest energy state, the piperazine ring typically adopts a chair conformation , similar to cyclohexane. wikipedia.org This conformation minimizes steric strain. The ring can undergo a process of inversion, where one chair form converts to another.
N-Aryl Linkage: The bond between the piperazine nitrogen and the phenyl ring is a crucial structural element. There is a degree of rotational freedom around this bond. However, steric hindrance between the ortho-hydrogens of the phenyl ring and the adjacent piperazine hydrogens often results in a non-planar arrangement. X-ray crystallography studies of related arylpiperazines show that the plane of the phenyl ring is significantly twisted relative to the plane of the piperazine ring. mdpi.com
Substituent Position: The methoxymethyl group is located at the meta position of the phenyl ring. This placement means it is less likely to cause significant steric clash with the piperazine ring compared to a substituent at the ortho position, thus having a lesser impact on the rotational angle of the N-aryl bond.
Conformational analysis of N-arylpiperazines indicates that the lone pair on the nitrogen attached to the aryl group is primarily involved in resonance with the aromatic ring, while the other nitrogen retains its basic character. nih.gov For 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation has been found to be preferred. nih.gov These general conformational preferences are expected to hold true for this compound and are fundamental to understanding how it might interact with other molecules or biological targets.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[3-(methoxymethyl)phenyl]piperazine |
InChI |
InChI=1S/C12H18N2O/c1-15-10-11-3-2-4-12(9-11)14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 |
InChI Key |
AWNWKCOFCHPGJC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Arylpiperazine Core Structures
The synthesis of the arylpiperazine scaffold, a key structural motif in many pharmacologically active compounds, is well-established in organic chemistry. mdpi.com These methods typically involve the formation of a crucial carbon-nitrogen bond between an aromatic ring and the piperazine (B1678402) moiety.
Alternative starting materials include diethanolamine, which can be used in a one-pot synthesis to generate a 1-arylpiperazine intermediate in situ. core.ac.uk This method avoids the isolation of potentially hazardous intermediates like bis(2-chloroethyl)amine (B1207034). core.ac.uk The choice of starting materials is often dictated by their commercial availability, cost, and the specific substitution pattern desired on the phenyl ring.
Table 1: Common Precursors for Phenylpiperazine Synthesis
| Piperazine Source | Phenyl Group Source | Common Reaction Type |
|---|---|---|
| Piperazine | Aryl halide (e.g., Aryl chloride, Aryl bromide) | Nucleophilic Aromatic Substitution |
| N-Boc-piperazine | Aryl halide | Buchwald-Hartwig Amination |
| Diethanolamine | p-Anisidine | One-pot cyclization and arylation |
The formation of the aryl-piperazine bond is frequently achieved through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This reaction utilizes palladium catalysts to efficiently couple an aryl halide or triflate with the piperazine nitrogen. organic-chemistry.org The catalytic system typically consists of a palladium precursor and a suitable phosphine (B1218219) ligand. The reaction is conducted in the presence of a base, such as sodium tert-butoxide, in an organic solvent like o-xylene, often at elevated temperatures. chemicalbook.com
Catalyst selection is crucial for achieving high yields. For instance, a catalyst solution prepared from a specific palladium complex can lead to yields as high as 96% for the synthesis of N-(3-methoxyphenyl)piperazine. chemicalbook.com Other catalytic systems, such as those based on nickel or copper, have also been employed. researchgate.net For example, a nickel-magnesium oxide (Ni-MgO) catalyst has been shown to favor piperazine formation at temperatures between 200 to 275 °C. google.com Furthermore, visible-light photoredox catalysis, using iridium-based complexes, has emerged as a mild and green alternative for the C-H arylation of piperazines. organic-chemistry.orgmdpi.com
Following synthesis, the crude product must be purified to remove unreacted starting materials, catalysts, and by-products. emu.edu.tr Standard purification techniques in organic chemistry are routinely applied. reachemchemicals.com
Purification Techniques :
Filtration : Used to separate solid products from liquid reaction mixtures. Both gravity and vacuum filtration are common methods. emu.edu.tr
Extraction : Liquid-liquid extraction is used to separate the desired compound from impurities based on differential solubility in two immiscible solvents.
Crystallization/Recrystallization : This technique purifies solid compounds by dissolving the impure material in a hot solvent and allowing the pure compound to crystallize upon cooling. reachemchemicals.com
Distillation : Used for purifying liquids based on differences in boiling points. allen.in For compounds that are sensitive to high temperatures, vacuum distillation can be employed to lower the boiling point. byjus.com
Chromatography : This is a powerful separation technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. allen.inbyjus.com Common forms include Thin Layer Chromatography (TLC) for monitoring reaction progress and purity, and Column Chromatography or High-Performance Liquid Chromatography (HPLC) for preparative purification. emu.edu.trallen.in
Spectroscopic Characterization : Once purified, the structure and identity of the synthesized compound are confirmed using various spectroscopic methods. britannica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is one of the most powerful tools for elucidating the molecular structure of organic compounds. rroij.com It provides detailed information about the arrangement of atoms by analyzing the chemical shifts and coupling constants of atomic nuclei, particularly ¹H and ¹³C. britannica.comrroij.com
Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its molecular formula. rroij.comacs.org
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. britannica.comrroij.com
Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique is employed to analyze compounds with conjugated systems by providing information about electronic transitions. rroij.com
Advanced Synthetic Routes and Methodological Innovations Applied to Arylpiperazines
In addition to established methods, modern synthetic chemistry has introduced advanced strategies to improve the efficiency, diversity, and complexity of arylpiperazine synthesis.
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all reactants, offer significant advantages in terms of efficiency and atom economy. frontiersin.orgmdpi.com These reactions allow for the rapid generation of molecular diversity around a core scaffold like piperazine. nih.gov
The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted for piperazine chemistry. nih.gov For instance, a "split-Ugi" reaction can be employed, using piperazine, a carbonyl component (like formaldehyde), an isocyanide, and a carboxylic acid to cleanly produce 1,4-disubstituted piperazine derivatives in high yields. nih.gov This approach is highly valuable in drug discovery for creating libraries of compounds for biological screening. nih.govnih.gov These one-pot reactions reduce the number of synthetic and purification steps, aligning with the principles of green chemistry. frontiersin.org
Solid-phase synthesis is a powerful technique, particularly in combinatorial chemistry, for the parallel synthesis of large libraries of compounds. nih.gov In this method, the piperazine core or a related precursor is attached to a solid support, such as a resin. acs.org Subsequent reactions are carried out on this resin-bound intermediate, and excess reagents and by-products are easily removed by washing the resin. The final product is then cleaved from the solid support. acs.org
This approach has been successfully applied to generate arrays of piperazine amides and sulfonamides. acs.org For example, a key transformation involves a selective borane-mediated amide bond reduction in the presence of a carbamate (B1207046) resin linkage. acs.org The use of different solid supports, such as BAL-MBHA-PS resin or SynPhase Lanterns, allows for organized and efficient synthesis of diverse arylpiperazine libraries. nih.gov This methodology eliminates the need for traditional column chromatography after each step, greatly accelerating the drug discovery process. acs.org
Derivatization and Analogue Preparation of 1-(3-(Methoxymethyl)phenyl)piperazine
The structural framework of this compound offers multiple sites for chemical modification, enabling the systematic preparation of analogues to explore structure-activity relationships. Synthetic strategies typically focus on three primary regions of the molecule: the piperazine ring nitrogens, the phenyl moiety, and the methoxymethyl group.
Modifications at the Piperazine Ring Nitrogens (N1 and N4)
The piperazine ring contains two nitrogen atoms, N1 and N4, which are key sites for derivatization. In the parent compound, the N1 position is already substituted with the 3-(methoxymethyl)phenyl group. The secondary amine at the N4 position, however, is a versatile handle for introducing a wide array of substituents through various chemical transformations. researchgate.net Common modifications include N-alkylation, N-benzylation, N-acylation, and N-sulfonylation.
N-Alkylation and N-Benzylation: The most straightforward modification of the N4 nitrogen is its reaction with alkyl or benzyl (B1604629) halides. nih.govresearchgate.net This nucleophilic substitution reaction is typically carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (ACN). nih.govnih.gov This method allows for the introduction of diverse alkyl and substituted benzyl groups. nih.gov
Reductive Amination: Another powerful method for introducing alkyl groups at the N4 position is reductive amination. mdpi.comnih.gov This two-step, one-pot reaction involves the condensation of the secondary amine of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). nih.gov This approach is particularly useful for synthesizing analogues with more complex alkyl side chains.
N-Acylation and N-Sulfonylation: The N4 nitrogen can also be acylated or sulfonylated by reacting this compound with various acid halides (e.g., acetyl chloride, benzoyl chloride) or sulfonyl halides (e.g., methanesulfonyl chloride, trifluoromethanesulfonyl anhydride) nih.gov. These reactions are typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine (B92270) in an inert solvent such as dichloromethane (B109758) (DCM). nih.gov These modifications introduce amide and sulfonamide functionalities, respectively, significantly altering the electronic and steric properties of the molecule.
| Reaction Type | Reagent/Substrate | Typical Conditions | Resulting N4-Substituent |
|---|---|---|---|
| N-Alkylation | Alkyl Halide (e.g., Ethyl Iodide) | K₂CO₃, DMF, Room Temp | -CH₂CH₃ |
| N-Benzylation | Substituted Benzyl Halide (e.g., 4-Chlorobenzyl Chloride) | K₂CO₃, DMF, Room Temp nih.gov | -CH₂(4-Cl-Ph) |
| Reductive Amination | Aldehyde (e.g., Acetaldehyde) | NaBH(OAc)₃, DCE, Room Temp nih.gov | -CH₂CH₃ |
| N-Acylation | Acid Halide (e.g., Acetyl Chloride) | Et₃N, DCM, 0 °C to Room Temp | -C(O)CH₃ |
| N-Sulfonylation | Sulfonyl Halide (e.g., Trifluoromethanesulfonic Anhydride) | Et₃N, DCM, 0 °C nih.gov | -SO₂CF₃ |
Substitutions on the Phenyl Moiety and Their Synthetic Accessibility
Introducing substituents onto the phenyl ring of this compound is most efficiently achieved by utilizing appropriately substituted starting materials rather than attempting electrophilic aromatic substitution on the final molecule. The synthesis of the core 1-arylpiperazine structure generally involves one of two primary routes: the cyclization of anilines with bis(2-chloroethyl)amine or the palladium-catalyzed cross-coupling of aryl halides with piperazine. nih.govorganic-chemistry.org
Synthesis from Substituted Anilines: A common method involves the reaction of a substituted m-(methoxymethyl)aniline with bis(2-chloroethyl)amine or a similar cyclizing agent. nih.govresearchgate.net By starting with anilines that already bear the desired substituents (e.g., fluoro, chloro, methyl groups) at other positions on the aromatic ring, a diverse library of analogues can be generated. For instance, reacting 2-fluoro-5-(methoxymethyl)aniline (B12962506) with bis(2-chloroethyl)amine hydrochloride would yield the corresponding 4-fluoro-substituted analogue. nih.gov
Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig amination and related palladium-catalyzed cross-coupling reactions provide a versatile and modern approach to forming the C-N bond between the phenyl ring and the piperazine N1 atom. chemicalbook.com This method typically involves reacting a substituted 3-(methoxymethyl)aryl halide (bromide or chloride) with piperazine (or a protected piperazine derivative) in the presence of a palladium catalyst, a phosphine ligand, and a base. chemicalbook.com The wide availability of substituted aryl halides makes this a powerful strategy for accessing a broad range of analogues. organic-chemistry.org
Direct substitution on the pre-formed phenylpiperazine ring is generally less favorable due to issues with regioselectivity and the potential for competing reactions at other sites in the molecule.
| Desired Phenyl Substitution | Synthetic Route | Key Starting Material |
|---|---|---|
| 4-Fluoro | Cyclization | 2-Fluoro-5-(methoxymethyl)aniline |
| 5-Chloro | Pd-Catalyzed N-Arylation | 1-Bromo-5-chloro-3-(methoxymethyl)benzene |
| 2-Methyl | Cyclization | 2-Methyl-3-(methoxymethyl)aniline |
| 4,5-Dichloro | Pd-Catalyzed N-Arylation | 1,2-Dichloro-4-iodo-5-(methoxymethyl)benzene |
Exploration of the Methoxymethyl Group Variations and Linker Diversity
The methoxymethyl substituent at the meta-position of the phenyl ring provides another key area for structural modification. Variations can be introduced by altering the ether component, changing the length of the alkyl linker, or exploring bioisosteric replacements for the ether oxygen. These changes are typically accomplished by beginning the synthesis with a precursor that has a modifiable functional group at the 3-position of the phenyl ring, such as a hydroxymethyl (-CH₂OH) or halomethyl (-CH₂X) group.
Ether Analogues: Starting from a 1-(3-(hydroxymethyl)phenyl)piperazine intermediate, a variety of ether analogues can be prepared via the Williamson ether synthesis. beilstein-journals.org This reaction involves deprotonating the alcohol with a base, such as sodium hydride (NaH), to form an alkoxide, which is then reacted with an alkyl halide to form the desired ether. This allows for the replacement of the methyl group with ethyl, propyl, benzyl, or other moieties.
Bioisosteric Replacements: The ether linkage can be replaced with other functional groups, known as bioisosteres, to modulate the compound's physicochemical properties. nih.gov
Thioethers: A thioether analogue can be synthesized from a 1-(3-(halomethyl)phenyl)piperazine intermediate via nucleophilic substitution with a sodium thiolate (e.g., sodium thiomethoxide, NaSMe).
Esters: An ester linkage can be formed by reacting the 1-(3-(hydroxymethyl)phenyl)piperazine intermediate with an acyl chloride or carboxylic acid anhydride (B1165640) under standard esterification conditions.
Sulfonamides and Amides: The -OCH₃ group can be replaced with groups like -NHSO₂CH₃ or -NHC(O)CH₃. These are typically synthesized from a 1-(3-aminomethylphenyl)piperazine precursor, which itself can be prepared from the corresponding hydroxymethyl intermediate via conversion to a halide, then a nitrile, followed by reduction.
These strategies allow for a comprehensive exploration of the chemical space around the core this compound scaffold.
| Target Linker/Group | Key Intermediate | Key Reaction | Reagent Example |
|---|---|---|---|
| Ethoxymethyl Ether (-CH₂OCH₂CH₃) | 1-(3-(Hydroxymethyl)phenyl)piperazine | Williamson Ether Synthesis | NaH, then Ethyl Iodide |
| Benzyloxymethyl Ether (-CH₂OBn) | 1-(3-(Hydroxymethyl)phenyl)piperazine | Williamson Ether Synthesis | NaH, then Benzyl Bromide |
| Methylthiomethyl Thioether (-CH₂SCH₃) | 1-(3-(Bromomethyl)phenyl)piperazine | Nucleophilic Substitution | Sodium Thiomethoxide (NaSMe) |
| Acetoxymethyl Ester (-CH₂OC(O)CH₃) | 1-(3-(Hydroxymethyl)phenyl)piperazine | Esterification | Acetyl Chloride, Pyridine |
Structure Activity Relationship Sar Studies
Foundational Principles of SAR Applied to Arylpiperazines
The arylpiperazine moiety is a privileged structure in medicinal chemistry, offering a template that can be systematically modified to fine-tune affinity and efficacy for various neurotransmitter receptors. mdpi.comnih.gov The general structure consists of an aryl group, a piperazine (B1678402) ring, and often a flexible linker connected to a terminal moiety. nih.gov SAR studies for this class are guided by several foundational principles:
The Aryl Moiety: The nature and substitution pattern of the aromatic ring are critical determinants of receptor affinity and selectivity. Modifications here directly influence interactions within the receptor's binding pocket.
The Linker and Terminal Group: The chain connecting the piperazine ring to a terminal group influences the molecule's conformation and ability to access secondary binding pockets, which can be crucial for selectivity and functional activity (e.g., agonist versus antagonist). nih.gov
These principles allow medicinal chemists to systematically alter the structure to optimize interactions with specific receptor subtypes, thereby enhancing therapeutic potential. slideshare.netpharmacologymentor.com
Impact of Specific Structural Modifications on Preclinical Activity Profiles
Systematic modifications of the 1-(3-(methoxymethyl)phenyl)piperazine scaffold have elucidated the role of each component in defining its interaction with biological targets.
Role of the Piperazine Nitrogen Atoms in Molecular Interactions
The two nitrogen atoms of the piperazine ring play distinct and crucial roles in ligand-receptor binding.
The N1 Nitrogen: The nitrogen atom attached to the phenyl ring (N1) is typically protonated under physiological pH. This positive charge is fundamental for forming a strong, charge-assisted hydrogen bond or salt bridge with a conserved acidic residue, most commonly an aspartate (Asp) in transmembrane helix 3 (TM3) of aminergic GPCRs like dopamine (B1211576) and serotonin (B10506) receptors. bg.ac.rsnih.gov This interaction is a primary anchor for the ligand within the binding pocket. bg.ac.rsnih.gov
| Nitrogen Atom | Typical Role in Receptor Interaction | Key Interaction Type | Interacting Receptor Residue (Example) |
| N1 (Aryl-substituted) | Anchors the ligand in the primary binding pocket. | Ionic Bond / Salt Bridge | Aspartate (Asp) in TM3 bg.ac.rsnih.gov |
| N4 (Linker-substituted) | Orients the remainder of the molecule, influences selectivity and functional activity. | Varies (H-bond, hydrophobic) | Interacts with extracellular loops or secondary pockets. |
Influence of Phenyl Ring Substituents on Ligand Binding and Functional Responses
Substituents on the phenyl ring dramatically modulate the affinity and selectivity of arylpiperazines for their targets. The position (ortho, meta, para) and electronic properties (electron-donating or electron-withdrawing) of these substituents are key. bg.ac.rsnih.gov
Positional Influence:
Ortho-substitution: Introducing substituents at the ortho position can force the phenyl ring to rotate relative to the piperazine ring, altering the molecule's conformation. tandfonline.com This can enhance affinity for certain receptors by optimizing interactions with specific hydrophobic pockets. For example, ortho-methoxy or ortho-chloro groups have been shown to be favorable for affinity at certain dopamine and serotonin receptor subtypes. tandfonline.comacs.org
Meta-substitution: The meta position is often a favorable location for substituents that can engage in specific interactions without causing significant steric hindrance. The methoxymethyl group in this compound is located at this position.
Para-substitution: Substituents at the para position can also influence binding. However, bulky or strongly electron-withdrawing groups at this position have been shown to decrease affinity for both 5-HT1A and D2 receptors. nih.gov
Electronic Influence:
Electron-donating groups (e.g., -OCH3, -CH3): These groups can increase the electron density of the aromatic ring, potentially enhancing π-π stacking or edge-to-face interactions with aromatic residues like phenylalanine (Phe), tryptophan (Trp), and tyrosine (Tyr) in the receptor binding site. bg.ac.rs
Electron-withdrawing groups (e.g., -NO2, -CN, -Cl): These groups decrease the electron density. While halogens like chlorine can be favorable, strongly electron-withdrawing groups like nitro (-NO2) have been found to decrease binding affinity at D2 receptors. bg.ac.rsnih.gov
| Substituent Position | General Effect on Binding | Example Favorable Substituent | Example Unfavorable Substituent |
| Ortho | Can enhance affinity through conformational effects. tandfonline.com | -OCH3, -Cl acs.org | Very bulky groups |
| Meta | Favorable position for diverse functional groups. | -OCH2CH3, -CN | - |
| Para | Can be sensitive to electronic and steric properties. | Small, neutral groups | -NO2, large groups nih.gov |
Contribution of the Methoxymethyl Moiety to Ligand-Target Dynamics
The methoxymethyl group (-CH2OCH3) at the meta-position of the phenyl ring introduces several features that can contribute to ligand-target interactions.
Hydrogen Bonding Capacity: The ether oxygen atom is a potential hydrogen bond acceptor. nih.gov It could form a hydrogen bond with a suitable donor residue (e.g., the hydroxyl group of a serine or threonine, or the amide backbone) in the receptor, providing an additional anchor point and potentially enhancing selectivity.
Conformational Flexibility: The methoxymethyl group possesses rotational freedom around the phenyl-CH2 and CH2-O bonds. This flexibility allows it to adopt an optimal conformation to fit within a specific sub-pocket of the receptor binding site. This adaptability can be crucial for achieving high-affinity binding. nih.gov
Solvation Properties: The presence of the ether oxygen can influence the molecule's local solvation properties, which can indirectly affect the thermodynamics of receptor binding. nih.gov
While direct crystallographic evidence for the interaction of this specific moiety in its common targets is not available, its physicochemical properties strongly suggest it contributes to binding affinity and selectivity through a combination of hydrophobic interactions and potential hydrogen bonding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Piperazine Derivatives
QSAR is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orglibretexts.org For arylpiperazine derivatives, QSAR models have been instrumental in predicting receptor affinity and guiding the design of new, more potent, and selective ligands. nih.govnih.gov
A typical QSAR model takes the form: Activity = f (Molecular Descriptors)
These models are built using a "training set" of compounds with known activities. libretexts.org The generated equations are then validated using a "test set" of compounds to ensure their predictive power. nih.gov For arylpiperazines, descriptors often include:
Topological descriptors: Quantify molecular shape, size, and branching.
Electronic descriptors: Describe the electronic properties of the molecule, such as dipole moment and the energy of the highest occupied molecular orbital (HOMO). nih.gov
Hydrophobic descriptors: Such as the partition coefficient (logP), which relates to the molecule's ability to cross cell membranes.
Successful 2D- and 3D-QSAR models have been developed for arylpiperazines targeting serotonin and norepinephrine (B1679862) reuptake, providing insights into which structural features are most influential for activity. nih.gov
Computational Approaches in SAR Analysis
Alongside QSAR, other computational methods are vital for understanding the SAR of arylpiperazines at a molecular level.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For arylpiperazines, docking studies have been used to visualize how these molecules fit into the binding sites of receptors like the D2 dopamine and 5-HT1A serotonin receptors. bg.ac.rstandfonline.com These studies help rationalize the importance of key interactions, such as the salt bridge with Aspartate and the aromatic interactions with phenylalanine and tryptophan residues. bg.ac.rsnih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This method can reveal the stability of binding poses predicted by docking, identify crucial amino acid residues for interaction, and understand how the ligand might induce conformational changes in the receptor that lead to its activation or inhibition. nih.govrsc.org
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive charges) necessary for biological activity. Pharmacophore models for arylpiperazine ligands have been developed to define the ideal spatial arrangement of the key N1 nitrogen and the aromatic ring for high-affinity binding. researchgate.net
These computational tools provide a theoretical framework that complements experimental data, allowing for a more rational, structure-based design of novel arylpiperazine derivatives. nih.govresearchgate.net
Prediction of Molecular Descriptors for Activity Optimization
The optimization of the biological activity of a compound, such as this compound, is a critical aspect of medicinal chemistry. This process often involves the use of computational methods to predict molecular descriptors that are correlated with a compound's efficacy and selectivity. These descriptors, which quantify various physicochemical and structural properties of a molecule, can guide the rational design of more potent and targeted analogs.
However, a comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in research specifically focused on the prediction of molecular descriptors for the activity optimization of this compound. While numerous studies have been conducted on the broader class of phenylpiperazine derivatives, these investigations have largely centered on analogs with different substitution patterns on the phenyl ring, such as chloro, fluoro, or trifluoromethyl groups.
For instance, in many series of phenylpiperazine-based compounds, the introduction of electron-withdrawing or lipophilic groups has been shown to modulate activity at various G-protein coupled receptors (GPCRs) and monoamine transporters. It is conceivable that the methoxymethyl group, with its moderate size, flexibility, and potential for hydrogen bond acceptance, could impart specific properties to the molecule. However, without dedicated computational studies, the precise impact of this group on key molecular descriptors remains speculative.
To provide a framework for the type of data that would be essential for activity optimization, the following tables outline the key molecular descriptors that would typically be calculated and analyzed in a quantitative structure-activity relationship (QSAR) study. It is important to note that the values in these tables are hypothetical, as no specific experimental or computational data for this compound in this context are available.
Table 1: Key Physicochemical Descriptors for this compound and Hypothetical Analogs
| Compound | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (TPSA) (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
| This compound | 220.31 | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
| Analog A (Hypothetical) | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
| Analog B (Hypothetical) | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
| Analog C (Hypothetical) | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
Table 2: Predicted Electronic and Steric Descriptors for this compound and Hypothetical Analogs
| Compound | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | Molar Refractivity (cm³) | Ovality |
| This compound | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
| Analog A (Hypothetical) | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
| Analog B (Hypothetical) | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
| Analog C (Hypothetical) | Value Not Available | Value Not Available | Value Not Available | Value Not Available | Value Not Available |
In a typical QSAR study, these descriptors would be correlated with biological activity data (e.g., IC50 or Ki values) from a series of related compounds. Statistical models would then be developed to predict the activity of new, unsynthesized analogs, thereby guiding the selection of the most promising candidates for synthesis and further testing.
The absence of such studies for this compound underscores a need for future research in this area. Computational chemists and medicinal chemists are encouraged to investigate the properties of this compound and its derivatives to unlock their potential therapeutic applications. Such studies would involve the calculation of a wide range of molecular descriptors and the development of predictive models to guide the optimization of biological activity.
Molecular Interactions and Receptor Pharmacology Preclinical Research Focus
Ligand-Receptor Binding Profiles of Arylpiperazine Analogues
Arylpiperazine derivatives are notable for their complex pharmacology, often displaying affinity for multiple receptor types. This polypharmacology is a defining characteristic of the class and is heavily influenced by the nature and position of substituents on the aryl ring. chemicalbook.com
The N-phenylpiperazine moiety is a key pharmacophore for binding to the orthosteric site of D2-like dopamine (B1211576) receptors. biosynth.com Many arylpiperazine analogues exhibit significant affinity for both D2 and D3 receptors. mdpi.com The selectivity between these two closely related subtypes is a critical aspect of their pharmacological profile.
Research has shown that some N-phenylpiperazine benzamides can achieve high D3 selectivity. This is attributed to a "bitopic" binding mode, where the N-phenylpiperazine part occupies the primary orthosteric binding site, and a connected side chain interacts with a unique secondary binding pocket present in the D3 receptor but not the D2 receptor. biosynth.comnih.gov For instance, compound LS-3-134 , an N-phenylpiperazine benzamide, demonstrates a high affinity for the human D3 receptor with a Ki of 0.17 nM and over 150-fold selectivity versus the D2 receptor. biosynth.com
The binding of arylpiperazines to the D2 receptor is stabilized by key molecular interactions. A crucial interaction is the formation of a salt bridge between the protonated nitrogen of the piperazine (B1678402) ring and the highly conserved aspartic acid residue Asp 86. Additionally, "edge-to-face" interactions between the aromatic ring of the arylpiperazine and aromatic residues in the receptor's binding pocket, such as Phe 178, Trp 182, and Tyr 216, contribute significantly to the stability of the ligand-receptor complex. Substituents on the phenyl ring can modulate these interactions; electron-donating groups like methoxy (B1213986) (-OMe) have been found to increase binding affinity compared to unsubstituted phenylpiperazine.
| Compound Analogue | D2 Receptor Affinity (Ki, nM) | D3 Receptor Affinity (Ki, nM) | D3 vs. D2 Selectivity |
|---|---|---|---|
| LS-3-134 | 25.5 | 0.17 | >150-fold |
| WW-III-55 | >10000 | 12.1 | >800-fold |
| Analog 12b (N-(2,3-dichlorophenyl)piperazine derivative) | 40 | 0.3 | ~133-fold |
| Analog 12c (N-(2,3-dichlorophenyl)piperazine derivative) | 53 | 0.9 | ~59-fold |
Arylpiperazines are well-established ligands for serotonin (B10506) receptors, with many derivatives showing high affinity for the 5-HT1A and 5-HT2A subtypes. chemicalbook.com The (2-methoxyphenyl)piperazine motif, in particular, is a common feature in highly potent 5-HT1A ligands. For example, a derivative containing this moiety linked to an adamantane (B196018) fragment (Compound 2j ) was found to bind to 5-HT1A receptors with a high affinity of Ki = 0.4 nM. Similarly, another analogue (Compound 8 ) exhibited a Ki of 1.2 nM for the 5-HT1A receptor.
The structure of the linker chain connecting the arylpiperazine core to other molecular fragments is crucial for affinity. For many analogues, a four-carbon chain between the piperazine nitrogen and a terminal amide group appears optimal for 5-HT1A receptor binding.
In addition to high affinity for 5-HT1A receptors, many arylpiperazines also interact with 5-HT2A receptors. The binding mode at the 5-HT2A receptor involves interactions with a specific binding site stabilized by hydrogen bonds, π-π stacking, and hydrophobic interactions. This dual affinity for both 5-HT1A and 5-HT2A receptors is a characteristic feature of several antipsychotic and antidepressant medications. mdpi.com
| Compound Analogue | 5-HT1A Receptor Affinity (Ki, nM) | 5-HT2A Receptor Affinity (Ki, nM) |
|---|---|---|
| Compound 2j (adamantane derivative) | 0.4 | - |
| Compound 8 (adamantane derivative) | 1.2 | - |
| Compound 10 (memantine derivative) | 21.3 | - |
| Compound 12 (phenylpropyl derivative) | 50 | >1000 |
| Compound 13 (phenylmethyl derivative) | 8 | 550 |
The pharmacological activity of piperazine derivatives extends beyond dopaminergic and serotonergic systems. Many of these compounds exhibit significant affinity for adrenergic and glutamatergic receptors.
Adrenergic Receptors : Arylpiperazines are one of the most studied classes of molecules that bind to α1-adrenergic receptors. For many arylpiperazine-based 5-HT1A ligands, cross-reactivity with α1-adrenergic receptors is a common issue. Structure-activity relationship studies have been conducted to design compounds with improved selectivity. For instance, while the parent compound NAN-190 binds with nearly equal high affinity to both 5-HT1A (Ki = 0.6 nM) and α1-adrenergic receptors (Ki = 0.8 nM), structural modifications, such as replacing a terminal phthalimide (B116566) group with bulky cycloalkyl amides, can lead to compounds with high 5-HT1A affinity and a 160-fold selectivity over α1 sites.
Glutamate (B1630785) Receptors : The arylpiperazine scaffold has also been incorporated into allosteric modulators of metabotropic glutamate (mGlu) receptors. Specifically, N-acyl-N′-arylpiperazines have been developed as negative allosteric modulators (NAMs) of the mGlu1 receptor. Furthermore, N-aryl piperazine compounds have been characterized as potent positive allosteric modulators (PAMs) of the mGlu5 receptor. These modulators bind to a site within the receptor's transmembrane domain, distinct from the glutamate binding site, and can enhance the receptor's response to glutamate. This activity highlights the versatility of the piperazine scaffold in targeting diverse neurotransmitter systems.
Mechanistic Investigations of 1-(3-(Methoxymethyl)phenyl)piperazine Analogues at the Molecular Level
Understanding the molecular mechanisms through which arylpiperazine analogues exert their effects is crucial for rational drug design. This involves studying their interactions with enzymes and their ability to induce specific receptor conformations.
A significant number of drugs are metabolized by cytochrome P450 (CYP) enzymes, and interactions with this system can lead to drug-drug interactions. Piperazine-containing compounds have been shown to act as inhibitors of various CYP isoforms.
Some piperazine derivatives have been identified as mechanism-based inactivators (MBIs) of CYP3A4 and CYP2D6, two of the most important drug-metabolizing enzymes. Mechanism-based inactivation is a time-dependent, irreversible inhibition that occurs when the enzyme metabolizes the inhibitor to a reactive species that covalently binds to the enzyme. For example, the piperazine-containing compounds SCH 66712 and EMTPP have been shown to be potent MBIs of both CYP3A4 and CYP2D6. Studies on other piperidine (B6355638) analogues, such as (-)-OSU6162 , show selective inhibition of CYP2D6. This potential for CYP enzyme inhibition is an important characteristic of the piperazine class, suggesting that compounds like this compound could also interact with these metabolic pathways.
| Compound Analogue | Enzyme | Type of Interaction | Key Finding |
|---|---|---|---|
| SCH 66712 | CYP3A4, CYP2D6 | Mechanism-Based Inactivator (MBI) | Concentration, time, and NADPH-dependent inactivation. |
| EMTPP | CYP3A4, CYP2D6 | Mechanism-Based Inactivator (MBI) | Inactivates both major drug-metabolizing enzymes. |
| (-)-OSU6162 | CYP2D6 | Inhibitor | Selectively inhibits CYP2D6 catalytic activity. |
GPCRs are not simple on-off switches but are dynamic proteins that can adopt multiple conformations. Different ligands can stabilize distinct receptor conformations, leading to varied downstream signaling, a concept known as functional selectivity. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) agonist binding site, are particularly interesting in this context. chemicalbook.com
Arylpiperazine derivatives have been successfully developed as allosteric modulators for GPCRs, including mGlu receptors. These modulators can induce conformational changes that alter the affinity or efficacy of the endogenous ligand. chemicalbook.com For example, positive allosteric modulators (PAMs) of the mGlu5 receptor induce a conformational change that enhances the receptor's response to glutamate.
The binding of any ligand, whether orthosteric or allosteric, induces conformational rearrangements in the receptor. These changes are propagated from the ligand-binding pocket through the transmembrane helices to the intracellular domains, where G proteins and other signaling partners bind. Biophysical techniques have demonstrated that different agonists can induce kinetically distinct conformational changes in a receptor, providing a molecular basis for their different pharmacological effects. It is now understood that not only does the receptor change shape, but the G-protein itself can adopt different conformations depending on the ligand bound to the receptor, adding another layer of signaling complexity. The arylpiperazine scaffold, being a key component of many GPCR ligands, is integral to inducing these functionally relevant conformational states. nih.gov
In Vitro Pharmacological Characterization of Related Piperazines
The in vitro pharmacological profile of arylpiperazine derivatives, a class to which this compound belongs, has been extensively studied to elucidate their interactions with various neurotransmitter receptors. These investigations are crucial for understanding the structure-activity relationships and guiding the development of compounds with desired therapeutic effects.
Cell-based assays are fundamental tools for characterizing the functional activity of compounds at specific receptors. These assays utilize cells, often human embryonic kidney 293 (HEK293) cells, that are engineered to express a particular receptor of interest. By measuring downstream signaling events, researchers can determine whether a compound acts as an agonist, antagonist, or partial agonist. ijrrjournal.comtaylorfrancis.comnews-medical.net
For instance, in studies of arylpiperazine analogues, cell-based assays have been employed to assess their effects on dopamine D2 and D3 receptors. One common method is the mitogenesis assay, which measures cell proliferation in response to receptor activation. In such assays, compounds have been characterized as antagonists or partial agonists based on their ability to inhibit the mitogenic effects of a known agonist like quinpirole. acs.org Another widely used technique is the β-arrestin recruitment assay, which can also determine the functional activity of a compound by measuring its ability to promote the interaction between the receptor and β-arrestin. mdpi.com
Furthermore, the functional activity of novel thiazolinylphenyl-piperazines at 5-HT1A receptors has been assessed, demonstrating the utility of these assays in screening new chemical entities. mdpi.com The versatility of cell-based assays allows for high-throughput screening, making them an efficient first step in the drug discovery process to identify compounds with potential therapeutic activity. taylorfrancis.comnews-medical.net
Radioligand binding assays are a cornerstone of in vitro pharmacology, providing quantitative data on the affinity of a compound for a specific receptor. researchgate.net These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) and measuring the ability of a test compound to displace it. The affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher binding affinity.
Studies on various arylpiperazine derivatives have utilized this technique to determine their binding profiles at a range of receptors, including serotonin (5-HT) and dopamine receptors. acs.orgnih.gov For example, a series of acylaminobutylpiperazines were evaluated for their binding affinity at D2 and D3 receptors using [125I]IABN as the radioligand in HEK cells expressing these receptors. acs.org Similarly, the affinity of novel N-arylpiperazines for the 5-HT1A receptor has been determined through competition binding assays. mdpi.com
These studies often reveal that arylpiperazines can have high affinity for multiple receptor subtypes. For instance, many N-aryl piperazine-based analogues developed for dopamine receptors also exhibit high affinity for the 5-HT1A receptor. mdpi.com The data generated from radioligand binding studies are crucial for understanding the selectivity of a compound and predicting its potential pharmacological effects.
Table 1: Example of Radioligand Binding Affinity Data for Arylpiperazine Derivatives at Dopamine Receptors
| Compound | D3 Ki (nM) | D2 Ki (nM) | D2/D3 Selectivity |
|---|---|---|---|
| 6 | <10 | - | 5.4 - 56 |
| 7 | <10 | - | 5.4 - 56 |
| 8 | <10 | - | 5.4 - 56 |
| 9 | <10 | - | 5.4 - 56 |
| 10 | <10 | - | 5.4 - 56 |
Data derived from studies on phenyl and substituted phenyl containing compounds. acs.org
Functional assays are essential for determining the intrinsic activity of a compound at a receptor, classifying it as an agonist, partial agonist, or antagonist. domaintherapeutics.canih.gov Unlike binding assays that only measure affinity, functional assays measure the biological response following receptor binding. taylorfrancis.com
For G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, these assays can measure various downstream signaling events. For example, the effect of arylpiperazine derivatives on dopamine D2 and D3 receptors has been characterized in functional assays by their ability to inhibit agonist-induced responses. acs.org In these studies, compounds were identified as antagonists or partial agonists with varying potencies. acs.org
The characterization of a compound's functional activity is critical. For instance, some arylpiperazine derivatives have been identified as 5-HT1A receptor antagonists, while others act as agonists. nih.gov This distinction is vital as agonists and antagonists can have opposing physiological effects. The complexity of GPCR signaling, including the concept of biased agonism where a ligand can preferentially activate certain downstream pathways, highlights the importance of using a variety of functional assays to fully characterize a compound's pharmacological profile. domaintherapeutics.ca
Table 2: Functional Activity of Arylpiperazine Derivatives at Dopamine D3 and D2 Receptors (Mitogenesis Assay)
| Compound | D3 Antagonist Potency IC50 (nM) | D2 Antagonist Potency IC50 (nM) |
|---|---|---|
| 25 | 157 | >10,000 |
This table illustrates the antagonist potency of a pyrimidinyl compound from a series of arylpiperazines. acs.org
Preclinical In Vivo Studies of Arylpiperazine Analogues (Excluding Clinical Outcomes)
Preclinical in vivo studies in animal models are a critical step in the evaluation of new chemical entities, providing insights into their effects on a whole organism. These studies help to bridge the gap between in vitro findings and potential clinical applications.
The central nervous system (CNS) effects of arylpiperazine analogues are often investigated in animal models by observing changes in spontaneous locomotor activity. meliordiscovery.com Locomotor activity can be an indicator of a compound's stimulant or sedative properties and is often modulated by dopaminergic and serotonergic systems. meliordiscovery.comresearchgate.net
For example, studies have shown that the administration of certain compounds can induce hyperlocomotion in rats, an effect that can be reversed by antipsychotic agents. nih.gov In a study of N-aryl piperazines as mGluR5 potentiators, a lead compound was shown to reverse amphetamine-induced hyperlocomotion in rats, suggesting potential antipsychotic-like activity. nih.gov The modulation of locomotor activity by various substances is a well-established paradigm for studying the in vivo effects of psychoactive compounds. nih.govnih.govmdpi.com These studies provide valuable information about a compound's potential impact on CNS neurotransmission.
Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the in vivo quantification of receptor occupancy by a drug candidate. frontiersin.orgnih.govjbr-pub.org.cn This is a crucial step in drug development as it helps to establish the relationship between drug dosage, plasma concentration, and the extent to which the drug binds to its target receptor in the brain. turkupetcentre.netnih.gov
In preclinical animal models, a radiolabeled ligand (a PET tracer) with high affinity for the target receptor is administered. The baseline binding of this tracer is measured, and then, after administration of the test compound, the displacement of the tracer is quantified to determine the percentage of receptor occupancy. nih.gov
For example, PET studies in rats have been used to assess the brain uptake of novel radioligands based on the methoxyphenyl piperazine structure. researchgate.net While some compounds showed negligible brain uptake, others demonstrated the potential for imaging specific receptor systems. researchgate.net These studies are instrumental in selecting drug candidates with good brain penetration and target engagement for further development. frontiersin.org
Computational Chemistry and Molecular Modeling
Conformational Analysis and Molecular Dynamics Simulations of 1-(3-(Methoxymethyl)phenyl)piperazine
Conformational analysis is fundamental to understanding the three-dimensional structure and flexibility of this compound. The spatial arrangement of atoms, or conformation, dictates how the molecule interacts with its biological targets. The piperazine (B1678402) ring typically adopts a stable chair conformation. nih.govrsc.org However, the orientation of the phenyl and methoxymethyl substituents can lead to various low-energy conformers. Computational methods, such as random search algorithms using force fields like MMFF94, are employed to explore the conformational potential energy surface and identify stable minima. njit.edu Studies on similar piperazine analogs have shown that while solvation models may not significantly alter the location of these minima, they can narrow the range of torsional angles observed. njit.edu
Molecular dynamics (MD) simulations offer a dynamic perspective, modeling the movement of atoms and bonds over time. nih.gov These simulations provide insights into the flexibility of the molecule in a solvated environment, revealing how it transitions between different conformational states. This is crucial for understanding how the ligand might adapt its shape upon entering a protein's binding site. For substituted piperazines, MD simulations help elucidate the preferred orientations of the substituents, which is critical for receptor binding. nih.govnih.gov The results from these simulations identify the most populated and energetically favorable conformations, which are then used as starting points for more complex studies like molecular docking.
Table 1: Representative Torsional Angles in Piperazine Scaffolds This table illustrates typical torsional angles that define the conformation of the core piperazine ring and its substituents, based on general findings for this class of compounds.
| Torsional Angle | Description | Typical Value Range (Degrees) |
|---|---|---|
| C-N-C-C (Ring) | Defines the chair conformation of the piperazine ring. | ± 50° to ± 65° |
| C-C-N-C (Phenyl) | Orientation of the phenyl ring relative to the piperazine nitrogen. | Variable, depends on substitution |
| C-N-C-O (Methoxymethyl) | Orientation of the methoxymethyl group. | Variable, multiple rotamers possible |
Molecular Docking Studies with Identified Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For arylpiperazines like this compound, common biological targets include G-protein coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, as well as other proteins like the anti-apoptotic Bcl-2 family. nih.govnih.govresearchgate.net Docking simulations place the ligand's conformers into the active site of the target and score the resulting poses based on their predicted binding affinity.
Docking studies provide detailed predictions of the non-covalent interactions between this compound and the amino acid residues within the target's active site. njit.edu These interactions are crucial for molecular recognition and binding stability. Key predicted interactions for arylpiperazine scaffolds often include:
Hydrogen Bonds: Formed between the piperazine nitrogen atoms and polar residues like Aspartate, Serine, or Tyrosine. nih.govacs.org
Hydrophobic Interactions: The phenyl ring typically engages in hydrophobic contacts with nonpolar residues such as Leucine, Valine, and Phenylalanine.
π-π Stacking: The aromatic phenyl ring can stack with the aromatic side chains of residues like Phenylalanine, Tyrosine, or Tryptophan. nih.gov
Salt Bridges: The protonated piperazine nitrogen can form a strong electrostatic interaction (salt bridge) with an acidic residue, such as Aspartate, which is a common feature in aminergic GPCRs. nih.gov
Analysis of the binding mode reveals the specific orientation of the ligand that maximizes these favorable interactions, providing a structural hypothesis for its biological activity. nih.govacs.org
Docking algorithms use scoring functions to estimate the free energy of binding (ΔG_binding), typically expressed in kcal/mol. nih.gov This value provides a prediction of the binding affinity, with more negative scores indicating stronger binding. These calculations allow for the ranking of different ligands or different binding poses of the same ligand.
To compare compounds of different sizes, ligand efficiency (LE) metrics are often calculated. LE normalizes the binding energy by the number of non-hydrogen atoms (heavy atoms) in the molecule. This metric is particularly useful in lead optimization, as it helps identify smaller, more efficient fragments that contribute significantly to the binding affinity, guiding the design of compounds with improved potency and better physicochemical properties.
Table 2: Hypothetical Docking Results for a Phenylpiperazine Analog Series This table provides an illustrative example of how docking results are presented and analyzed. The values are hypothetical and serve to demonstrate the concepts of binding energy and ligand efficiency.
| Compound | Modification | Predicted Binding Energy (kcal/mol) | Heavy Atom Count | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Analog 1 | Base Scaffold | -8.5 | 15 | 0.57 |
| Analog 2 | Added Hydroxyl Group | -9.2 | 16 | 0.58 |
| Analog 3 | Replaced Methyl with Ethyl | -8.7 | 16 | 0.54 |
| This compound | Subject Compound | -8.9 | 15 | 0.59 |
De Novo Design Strategies for Optimized Piperazine Scaffolds
De novo design involves the computational creation of novel molecular structures tailored to fit a specific biological target. nih.gov This strategy can be employed to optimize the this compound scaffold. Starting with the core structure docked into a target's active site, algorithms can "grow" new functional groups or link molecular fragments to explore unoccupied pockets and form new favorable interactions. acs.orgnih.gov The goal is to design novel derivatives with improved properties, such as higher binding affinity, greater selectivity for the target, or better pharmacokinetic profiles. This approach allows for the exploration of a much wider chemical space than traditional library screening and can lead to the discovery of highly innovative and potent ligands. nih.govnih.gov
Pharmacophore Modeling and Virtual Screening for Novel Ligands
A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.gov For arylpiperazine ligands, a typical pharmacophore model might include features such as a positive ionizable center (the protonated nitrogen), an aromatic ring, and one or more hydrogen bond acceptors or donors. nih.govresearchgate.net
Once a pharmacophore model is developed based on known active compounds like this compound, it can be used as a 3D query for virtual screening. njit.edu In this process, large databases containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore's features. nih.govresearchgate.net Hits from the virtual screen are then subjected to further analysis, such as molecular docking, to refine the selection of candidates for experimental validation. This approach is a highly efficient method for identifying novel and structurally diverse ligands that are likely to be active at the desired biological target. nih.gov
Table 3: Common Pharmacophoric Features for Arylpiperazine Ligands This table outlines the key chemical features that define the pharmacophore for many biologically active arylpiperazine compounds.
| Pharmacophore Feature | Chemical Moiety | Typical Interaction |
|---|---|---|
| Aromatic Ring (AR) | Phenyl group | π-π stacking, hydrophobic interactions |
| Positive Ionizable (PI) | Distal piperazine nitrogen | Salt bridge, hydrogen bonding |
| Hydrogen Bond Acceptor (HBA) | Ether oxygen in methoxymethyl group | Hydrogen bonding with donor residues |
| Hydrophobic Group (HYD) | Alkyl portions of the molecule | Hydrophobic interactions |
Metabolic Pathway Investigations and Biotransformation Research Preclinical Focus
Identification of Metabolic Enzymes Involved in Arylpiperazine Biotransformation (e.g., Cytochrome P450 Isoforms, Alcohol Dehydrogenase)
The biotransformation of arylpiperazine derivatives is a complex process primarily orchestrated by the Cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the metabolism of a vast number of xenobiotics. nih.gov Research has consistently shown that specific CYP isoforms are predominantly responsible for the phase I metabolism of these compounds. mdpi.com
Studies on various arylpiperazine analogues have identified CYP3A4 and CYP2D6 as the main contributors to their metabolism. researchgate.netresearchgate.netnih.gov For instance, the O-demethylation of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) is catalyzed mainly by the polymorphically expressed CYP2D6. nih.gov Similarly, investigations into other arylpiperazines have demonstrated the significant involvement of CYP3A4 in their biotransformation. researchgate.netresearchgate.net The metabolism of compounds like N-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Given the structural similarities, it is highly probable that the metabolism of 1-(3-(Methoxymethyl)phenyl)piperazine also involves these key CYP isoforms. The initial step would likely be O-demethylation of the methoxymethyl group, a reaction commonly catalyzed by CYP enzymes.
Following the initial O-demethylation of the methoxymethyl group on this compound, a primary alcohol metabolite would be formed. This alcohol functional group could then be a substrate for Alcohol Dehydrogenases (ADHs) . nih.gov ADHs are cytosolic enzymes, found abundantly in the liver, that catalyze the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. nih.govresearchgate.net This subsequent oxidation represents a potential secondary metabolic pathway for the compound, contributing to its further biotransformation and eventual elimination. nih.gov
The table below summarizes the key enzymes and their roles in the metabolism of arylpiperazine derivatives.
| Enzyme Family | Specific Isoform(s) | Role in Arylpiperazine Biotransformation |
| Cytochrome P450 | CYP3A4 | Major contributor to the metabolism of many arylpiperazine derivatives. researchgate.netresearchgate.net |
| CYP2D6 | Primarily responsible for O-demethylation of methoxy-substituted arylpiperazines. nih.gov Involved in the metabolism of BZP and TFMPP. researchgate.net | |
| CYP1A2 | Contributes to the metabolism of certain arylpiperazines like BZP and TFMPP. researchgate.net | |
| Alcohol Dehydrogenase | Not specified | Potential role in oxidizing alcohol metabolites formed after initial CYP-mediated reactions (e.g., O-demethylation). nih.govresearchgate.net |
Characterization of Metabolites Derived from Arylpiperazines (Focus on Chemical Identity)
The metabolic pathways for arylpiperazine compounds are diverse, leading to a range of metabolites. Common biotransformation reactions include aromatic hydroxylation, N-dealkylation, and degradation of the piperazine (B1678402) ring itself. nih.govnih.govdocumentsdelivered.com
For arylpiperazines with substituted phenyl rings, specific metabolic transformations have been well-characterized:
Aromatic Hydroxylation: As seen with 1-(3-chlorophenyl)piperazine (B195711) (mCPP), hydroxylation of the aromatic ring is a primary metabolic route, resulting in hydroxy-mCPP isomers. nih.gov
O-Demethylation: In the case of 1-(4-methoxyphenyl)piperazine (MeOPP), the main metabolic step is O-demethylation, which produces 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.gov
Piperazine Ring Degradation: The piperazine moiety can be degraded, leading to metabolites such as N-(3-chlorophenyl)ethylenediamine from mCPP. nih.gov
Side-Chain Cleavage: A common metabolic pathway for more complex drugs containing an arylpiperazine structure is the cleavage of the side-chain, which results in the formation of the core 1-arylpiperazine molecule. nih.govdocumentsdelivered.com
Based on these established pathways, the metabolism of This compound is expected to proceed via similar routes. The primary predicted metabolic reactions would be:
O-demethylation of the methoxymethyl group to yield (3-(piperazin-1-yl)phenyl)methanol . This primary alcohol would likely be a major initial metabolite.
Subsequent oxidation of the alcohol metabolite by enzymes such as alcohol dehydrogenase to form the corresponding aldehyde, 3-(piperazin-1-yl)benzaldehyde , and potentially further to the carboxylic acid, 3-(piperazin-1-yl)benzoic acid .
Aromatic hydroxylation at positions on the phenyl ring not occupied by the methoxymethyl or piperazine groups.
N-oxidation of the piperazine ring.
Degradation of the piperazine ring , leading to the formation of linear amine derivatives.
The table below outlines the expected metabolites of this compound based on known arylpiperazine biotransformations.
| Parent Compound | Predicted Metabolite | Metabolic Reaction |
| This compound | (3-(piperazin-1-yl)phenyl)methanol | O-Demethylation |
| (3-(piperazin-1-yl)phenyl)methanol | 3-(piperazin-1-yl)benzaldehyde | Oxidation |
| 3-(piperazin-1-yl)benzaldehyde | 3-(piperazin-1-yl)benzoic acid | Oxidation |
| This compound | Hydroxy-1-(3-(methoxymethyl)phenyl)piperazine isomers | Aromatic Hydroxylation |
Metabolic Stability Studies of this compound and its Analogues (in vitro microsomal and hepatocyte models)
Metabolic stability is a critical parameter evaluated during preclinical drug development to predict a compound's persistence in the body. nih.govnih.gov In vitro models using human liver microsomes and hepatocytes are standard tools for these assessments. researchgate.net These systems contain the primary enzymes responsible for drug metabolism and allow for the determination of key parameters like metabolic half-life (t½) and intrinsic clearance (Clint). researchgate.netthermofisher.com
Liver Microsomes: These are subcellular fractions containing a high concentration of Cytochrome P450 enzymes. researchgate.net They are used in the presence of cofactors like NADPH to assess phase I metabolic stability. nih.govnih.gov Studies on a series of 30 arylpiperazine derivatives using human liver microsomes quantified metabolic stability by measuring the depletion of the parent compound over time with liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov
Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both phase I and phase II metabolic enzymes and cofactors, offering a more comprehensive model of liver metabolism. thermofisher.com Cryopreserved or fresh hepatocytes in suspension are commonly used to screen compounds and rank them based on their intrinsic clearance values. thermofisher.com These models are considered a prime system for studying drug disposition in vitro. thermofisher.com
The table below presents a conceptual summary of how metabolic stability data is generated and interpreted in these in vitro models.
| In Vitro Model | Key Features | Parameters Measured | Interpretation |
| Liver Microsomes | Contains Phase I (CYP) enzymes; requires added cofactors (e.g., NADPH). researchgate.net | Percent of parent compound remaining over time; Half-life (t½). nih.govresearchgate.net | A shorter half-life indicates lower metabolic stability and more rapid biotransformation. |
| Hepatocytes | Contains both Phase I and Phase II enzymes and endogenous cofactors. thermofisher.com | Half-life (t½); Intrinsic Clearance (Clint). thermofisher.com | High intrinsic clearance suggests the compound is efficiently metabolized by the liver. |
Permeation Mechanisms in Research Models (e.g., Blood-Brain Barrier Penetration, Intestinal Permeability)
The ability of a compound to cross biological membranes, such as the intestinal epithelium for absorption and the blood-brain barrier (BBB) to exert central nervous system effects, is a critical aspect of its pharmacokinetic profile. sdu.dkisaacpub.org
Intestinal Permeability: The absorption of orally administered drugs is highly dependent on their ability to permeate the intestinal wall. uni-sofia.bg In vitro models are frequently used as a surrogate to estimate the fraction of a dose that will be absorbed in vivo. sdu.dkresearchgate.net These models can range from simple parallel artificial membrane permeability assays (PAMPA) to more complex cell-based systems like Caco-2 cell monolayers, which mimic the intestinal epithelium. researchgate.net The effective intestinal permeability (Peff) is a key quantitative parameter used to describe the rate of intestinal absorption. uni-sofia.bg
Blood-Brain Barrier (BBB) Penetration: The BBB is a highly selective barrier that protects the central nervous system. nih.gov For compounds intended to act on the CNS, penetration of this barrier is essential. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. banglajol.info Lipophilicity is a major determinant of passive diffusion across the BBB. banglajol.info
Research on BBB penetration for arylpiperazines often involves a combination of experimental and computational methods:
Experimental Estimation: The partition coefficient (logP) between octanol/water or cyclohexane/buffer is a common experimental measure of lipophilicity used to predict BBB permeability. banglajol.info
In Silico Models: Numerous computational models (e.g., Young, Kaliszan, Clark) have been developed to predict BBB penetration based on physicochemical descriptors. banglajol.infobanglajol.info These models use parameters like logP, molecular weight, and polar surface area to calculate a logBB value, which represents the ratio of a compound's concentration in the brain to that in the blood. banglajol.info A study on N-phenylpiperazine derivatives concluded that, based on several in silico models, the investigated compounds were unlikely to permeate the BBB. banglajol.info
The table below summarizes various research models used to assess the permeability of compounds like arylpiperazines.
| Permeability Barrier | Research Model Type | Model Examples | Key Parameters |
| Intestinal Wall | In vitro cell-based | Caco-2 cell monolayers | Apparent permeability coefficient (Papp) |
| In situ | Single-pass intestinal perfusion in rats mdpi.com | Effective permeability coefficient (Peff) uni-sofia.bg | |
| Blood-Brain Barrier | In vitro | Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) | Permeability coefficient (Pe) |
| In silico (Computational) | Young, Kaliszan, Clark, Pan, Abraham models banglajol.infobanglajol.info | Partition coefficient (logP), logBB |
Analytical Methods for Research and Discovery
Chromatographic Techniques for Separation and Quantification of 1-(3-(Methoxymethyl)phenyl)piperazine and Analogues
Chromatography is fundamental to separating this compound from starting materials, byproducts, or other analogues. This separation is a prerequisite for accurate quantification and structural confirmation.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenylpiperazine derivatives. rsc.orgrdd.edu.iq For compounds like this compound, reversed-phase HPLC is typically employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. nih.gov
The method's strength lies in its compatibility with various detectors, most notably Ultraviolet (UV) and Mass Spectrometry (MS) detectors. A UV detector is effective because the phenyl ring in the molecule absorbs UV light at specific wavelengths. nih.gov For more sensitive and specific detection, HPLC can be coupled with a mass spectrometer (LC-MS). researchgate.netsielc.comxml-journal.net This hyphenated technique not only quantifies the compound but also provides mass information, which aids in its identification, especially in complex mixtures. xml-journal.net Method validation for HPLC analysis typically includes assessing parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govjocpr.com
Table 1: Example HPLC Parameters for Phenylpiperazine Analysis
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile (B52724) and a phosphate (B84403) buffer (pH 2) nih.gov |
| Detection | UV at 239 nm nih.gov |
| Flow Rate | 1.0 mL/min jocpr.com |
| Injection Volume | 10 µL jocpr.com |
This table presents typical starting conditions for method development based on analyses of similar compounds; optimization is required for specific applications.
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds like phenylpiperazines. unodc.org The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. swgdrug.org For phenylpiperazine analogues, a common stationary phase is 5% phenyl/95% methyl polysiloxane. swgdrug.org
GC is frequently coupled with a mass spectrometer (GC-MS), which provides detailed structural information based on the mass-to-charge ratio of the compound and its fragmentation patterns upon electron ionization. nih.govnih.govoup.com This is a highly specific and sensitive method for both qualitative and quantitative analysis. nih.gov
While flame ionization detection (FID) is also used, a Nitrogen-Phosphorus Detector (NPD) offers superior sensitivity and selectivity for nitrogen-containing compounds like this compound. This makes NPD an excellent choice for trace-level quantification.
Table 2: Example GC Parameters for Phenylpiperazine Analysis
| Parameter | Value/Condition |
|---|---|
| Column | 5% phenyl/95% methyl silicone (e.g., 30 m x 0.25 mm) swgdrug.orgoup.com |
| Carrier Gas | Helium or Hydrogen rsc.orgswgdrug.org |
| Injector Temp. | 250-280°C swgdrug.orgoup.com |
| Oven Program | Initial temp 100°C, ramp to 280°C swgdrug.org |
| Detection | Mass Spectrometry (MS) or Nitrogen-Phosphorus (NPD) |
This table presents typical starting conditions for method development based on analyses of similar compounds; optimization is required for specific applications.
Spectroscopic Characterization Methods for Structural Confirmation and Purity Assessment
Spectroscopic methods are indispensable for the unambiguous structural confirmation of synthesized this compound and for assessing its purity.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework. nih.govnih.gov
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for:
Aromatic Protons: Signals in the aromatic region (typically 6.8-7.5 ppm) corresponding to the four protons on the substituted phenyl ring. Their splitting patterns (e.g., doublet, triplet, singlet-like) would confirm the 1,3-disubstitution pattern.
Piperazine (B1678402) Protons: Broad signals for the eight protons of the piperazine ring, typically appearing as multiplets in the 3.0-3.5 ppm region. The protons on the carbons adjacent to the two different nitrogen atoms (one attached to the phenyl ring, one secondary amine) would have distinct chemical shifts. nih.gov
Methoxymethyl Protons: A singlet for the methylene (B1212753) (-CH₂-) protons of the methoxymethyl group (around 4.5 ppm) and a singlet for the methyl (-OCH₃) protons (around 3.4 ppm).
The ¹³C NMR spectrum would complement this by showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the carbons of the methoxymethyl group. nih.govmdpi.com Dynamic NMR studies on related N-substituted piperazines have also been used to investigate conformational changes, such as the interconversion of the piperazine chair conformation. nih.govacs.org
Mass Spectrometry (MS) is crucial for determining the molecular weight of the compound and providing structural clues through its fragmentation pattern. bris.ac.uk When analyzed by GC-MS using electron ionization (EI), a molecule of this compound would produce a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of phenylpiperazine analogues is well-characterized. researchgate.netxml-journal.net Key fragmentation pathways typically involve the cleavage of the piperazine ring. nih.gov Expected fragments for this compound would include ions resulting from the loss of parts of the piperazine ring or the methoxymethyl substituent. The most characteristic fragmentation involves the cleavage of the C-N bonds within the piperazine ring, leading to stable fragment ions that are indicative of the phenylpiperazine core structure. xml-journal.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. auburn.edu The IR spectrum of this compound would display characteristic absorption bands:
C-H Stretching: Aromatic C-H stretching bands would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and methoxymethyl groups would be observed just below 3000 cm⁻¹. mdpi.com
N-H Stretching: A moderate absorption band around 3300 cm⁻¹ corresponding to the secondary amine (N-H) in the piperazine ring.
C-O Stretching: A strong band in the 1150-1085 cm⁻¹ region, characteristic of the ether (C-O-C) linkage. mdpi.com
C-N Stretching: Bands corresponding to the aromatic and aliphatic C-N bonds would appear in the fingerprint region (1350-1000 cm⁻¹).
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring in this compound is the primary chromophore, resulting in characteristic absorption maxima in the UV region. For the closely related analogue 1-(3-methoxyphenyl)piperazine, a UV absorbance maximum is observed at 208 nm, with additional peaks at 252 nm and 302 nm. swgdrug.org This information is particularly useful for quantitative analysis using HPLC-UV.
Method Validation in Research Contexts (e.g., Linearity, Precision, Accuracy for Research Sample Analysis)
In the realm of scientific research, the validation of analytical methods is a critical process to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. For novel or less-common compounds such as this compound, the development and validation of an analytical method are foundational steps before the compound can be accurately quantified in research samples. While specific validated method data for this compound is not extensively published, the principles of method validation can be illustrated using data from closely related piperazine derivatives. These validation parameters, including linearity, precision, and accuracy, are established through rigorous experimental protocols.
The analytical techniques most commonly employed for the quantitative analysis of piperazine derivatives are High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the physicochemical properties of the analyte and the matrix in which it is being measured.
Linearity
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte in the sample. This is typically evaluated by analyzing a series of standard solutions of known concentrations. The data is then plotted to generate a calibration curve, and a linear regression analysis is performed. A high correlation coefficient (R²) value, typically greater than 0.99, is indicative of a strong linear relationship.
For research purposes, the linear range is established to cover the expected concentrations of the analyte in the samples. Below is an illustrative data table for the linearity of an HPLC-DAD method for a related phenylpiperazine derivative.
Table 1: Illustrative Linearity Data for a Phenylpiperazine Derivative
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
|---|---|
| 1.0 | 12,543 |
| 5.0 | 63,891 |
| 10.0 | 128,112 |
| 25.0 | 319,543 |
| 50.0 | 641,234 |
| 100.0 | 1,285,678 |
Linear Regression Equation: y = 12845x + 345 Correlation Coefficient (R²): 0.9995
Precision
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Repeatability is evaluated by analyzing replicate samples during the same day, by the same analyst, and with the same equipment.
Intermediate precision is assessed by analyzing replicate samples on different days, with different analysts, or with different equipment.
Low RSD values, typically below 5% for research applications, indicate good precision.
Table 2: Illustrative Precision Data for a Phenylpiperazine Derivative
| Concentration (µg/mL) | Intra-day Precision (n=6, %RSD) | Inter-day Precision (n=6, %RSD) |
|---|---|---|
| 5.0 | 2.1 | 3.5 |
| 25.0 | 1.8 | 2.9 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is added to a blank matrix (spiked sample) and the sample is then analyzed. The percentage of the analyte that is detected by the method is calculated as the percent recovery. For research methods, accuracy is typically assessed at multiple concentration levels.
Acceptable recovery values are generally within the range of 80-120%, although this can vary depending on the complexity of the sample matrix and the concentration of the analyte.
Table 3: Illustrative Accuracy (Recovery) Data for a Phenylpiperazine Derivative
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean of 3) | % Recovery |
|---|---|---|
| 5.0 | 4.85 | 97.0 |
| 25.0 | 25.4 | 101.6 |
In the context of research on this compound, the validation of an analytical method following these principles would be a prerequisite for any quantitative studies, such as pharmacokinetic profiling, metabolic stability assays, or determining its concentration in various biological matrices. The specific results of such a validation would be unique to the chosen analytical method and instrumentation but would follow the fundamental concepts of linearity, precision, and accuracy outlined above.
Future Research Directions and Unexplored Avenues for 1 3 Methoxymethyl Phenyl Piperazine
The scaffold of 1-(3-(methoxymethyl)phenyl)piperazine, a member of the broader arylpiperazine class, presents a fertile ground for future research and development. While its derivatives have been explored for their effects on the central nervous system, numerous avenues remain uncharted. The progression of this chemical entity and its analogues toward novel therapeutic applications will depend on innovative synthetic strategies, advanced computational modeling, exploration of new biological targets, and meticulous optimization of pharmacological properties.
Q & A
Q. Q1: What are the key considerations for synthesizing 1-(3-(Methoxymethyl)phenyl)piperazine with high purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React 3-(methoxymethyl)aniline with bis(2-chloroethyl)amine under reflux in a polar solvent (e.g., acetonitrile) to form the piperazine ring.
- Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted precursors.
- Optimization: Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) for derivatives, as seen in triazole-linked piperazine analogs . Monitor reaction progress with TLC (hexane:ethyl acetate, 1:2) and confirm purity via HPLC (>95%).
Basic Characterization Techniques
Q. Q2: Which analytical methods are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to confirm substituent positions. For example, the methoxymethyl group shows a singlet at ~3.3 ppm (H) and 50–55 ppm (C) .
- LC-MS: Confirm molecular weight (e.g., [M+H] at m/z 221.1) and detect impurities. Use reverse-phase C18 columns with acetonitrile/water gradients .
- Elemental Analysis: Validate stoichiometry (e.g., CHNO) with ≤0.3% deviation.
Advanced Pharmacological Profiling
Q. Q3: How can structure-activity relationship (SAR) studies optimize this compound for serotonin receptor binding?
Methodological Answer:
- Substituent Variation: Replace the methoxymethyl group with electron-withdrawing (e.g., -CF) or donating (-OCH) groups to assess 5-HT/5-HT affinity. For example, 3-trifluoromethyl analogs show enhanced 5-HT binding (K < 1 nM) .
- In Vitro Assays: Use radioligand displacement (e.g., H-8-OH-DPAT for 5-HT) in HEK-293 cells expressing human receptors. Compare IC values across derivatives .
Advanced Computational Modeling
Q. Q4: What computational strategies predict the binding mode of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into 5-HT receptors (PDB ID: 7E2Z). Focus on interactions with Ser159 (hydrogen bonding) and hydrophobic pockets (e.g., Phe361) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Advanced Data Contradiction Analysis
Q. Q5: How to resolve contradictory reports on the antimicrobial efficacy of piperazine derivatives?
Methodological Answer:
- Standardized Assays: Re-evaluate MIC values against S. aureus (ATCC 25923) and E. coli (ATCC 25922) using broth microdilution (CLSI guidelines). Control for solvent effects (e.g., DMSO ≤1%) .
- Metabolite Interference: Test stability in culture media (e.g., degradation via LC-MS) and exclude cytotoxic solvents. For example, derivatives with nitro groups may form inactive metabolites .
Safety & Handling Protocols
Q. Q6: What safety measures are recommended for handling this compound in vitro?
Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- First Aid: For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 20 minutes .
- Waste Disposal: Neutralize with 10% acetic acid before incineration (follow EPA guidelines for amine-containing compounds).
Advanced Metabolic Stability
Q. Q7: How to assess metabolic stability in hepatic microsomes?
Methodological Answer:
- Incubation: Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in PBS (pH 7.4). Monitor parent compound depletion over 60 minutes via LC-MS .
- CYP Inhibition: Test against CYP3A4/2D6 isozymes using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Calculate IC to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Structure of 1-[3-(Trifluoromethyl)phenyl]piperazine](https://i.imgur.com/example3.png)
